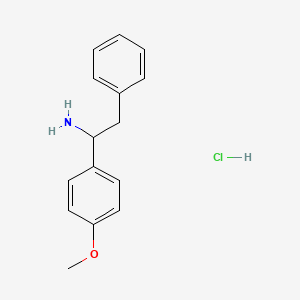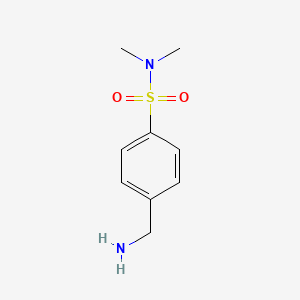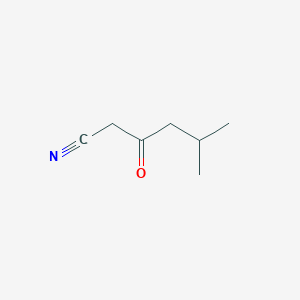
8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
Vue d'ensemble
Description
8-Aminopentacyclo(5400(sup 2,6)0(sup 3,10). This compound is characterized by its unique pentacyclic structure, which includes five interconnected rings. The presence of an amino group at the eighth position of the structure further distinguishes it from other similar compounds.
Mécanisme D'action
Target of Action
The primary targets of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-amine hydrochloride are currently unknown
Mode of Action
It’s known that the compound has a high-energy additive property, which can enhance the energy level of liquid hydrocarbon fuels .
Biochemical Pathways
The biochemical pathways affected by pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-amine hydrochloride are currently unknown
Result of Action
It’s known that the compound has a combustion heat of 445 MJ·kg -1 and is insensitive to impact and friction .
Action Environment
The action, efficacy, and stability of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-amine hydrochloride can be influenced by various environmental factors. Specific details on how these factors influence the compound’s action are currently unknown .
Analyse Biochimique
Biochemical Properties
8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with enzymes such as NMDA receptors and calcium channels, potentially attenuating excitotoxic neuronal cell death . The compound’s interaction with these enzymes suggests its potential as a neuroprotective agent, similar to memantine .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroprotective studies, the compound has been shown to increase levels of dopamine metabolites such as DOPAC and homovanillic acid, indicating its impact on dopaminergic signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors and calcium channels. These interactions lead to the inhibition of excitotoxicity and the modulation of intracellular calcium levels, which are crucial for neuronal survival . Additionally, the compound may influence gene expression related to neuroprotection and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that its neuroprotective effects can be sustained over a period of days, with significant increases in dopamine metabolites observed 10 days post-administration . This indicates that the compound remains active and effective over extended periods in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 300 mg/kg, the compound has been shown to attenuate MPTP-induced striatal dopamine depletion in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to neuroprotection. It interacts with enzymes such as NMDA receptors and calcium channels, influencing metabolic flux and metabolite levels . These interactions are crucial for its neuroprotective effects and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution is critical for its neuroprotective effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with NMDA receptors and calcium channels, which are predominantly found in neuronal cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminopentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the compound .
Industrial Production Methods
In an industrial setting, the production of 8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as high stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: This compound shares a similar pentacyclic structure but differs in the functional groups present.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: Another related compound with a similar core structure but lacking the amino group.
Uniqueness
8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to the presence of the amino group at the eighth position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Propriétés
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11;/h3-11H,1-2,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNPJGWZAJMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929349 | |
| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136375-78-5 | |
| Record name | 1,2,4-Ethanylylidene-1H-cyclobuta(cd)pentalen-3-amine, octahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136375785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)
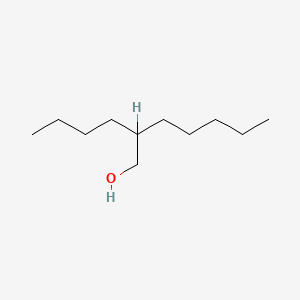
![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)
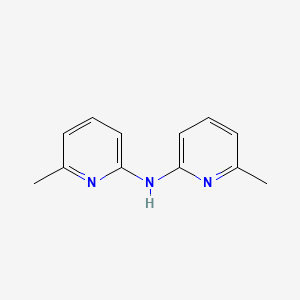
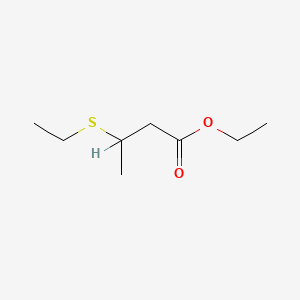
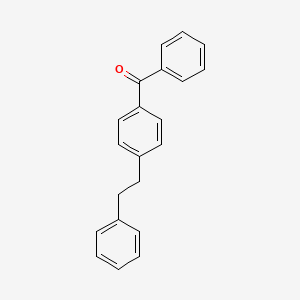
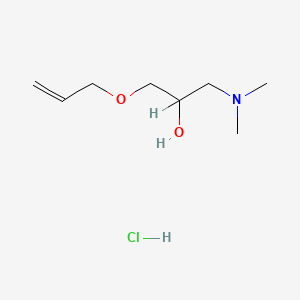
![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

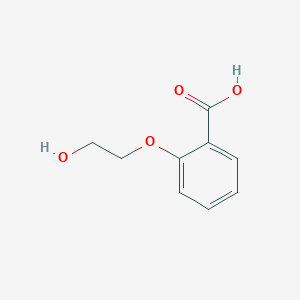
![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)
